![molecular formula C13H15N5O2 B2932670 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 2309217-07-8](/img/structure/B2932670.png)
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
BenchChem offers high-quality (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst- and Solvent-free Synthesis
The efficient regioselective synthesis techniques, like the catalyst- and solvent-free synthesis of related compounds, highlight the importance of 1H-1,2,4-triazole derivatives in medicinal chemistry. These methods are crucial for developing strategic intermediates for further pharmaceutical applications (Moreno-Fuquen et al., 2019).
Huisgen 1,3-dipolar Cycloadditions
Compounds incorporating 1H-1,2,4-triazole functionalities serve as efficient ligands in catalyzing the Huisgen 1,3-dipolar cycloaddition, showcasing their utility in synthesizing a broad array of cycloadducts. This application is crucial for the development of new materials and drugs (Ozcubukcu et al., 2009).
Synthesis of Imidazole Derivatives
The creation of imidazole derivatives containing the β-lactam ring from azetidinone derivatives exemplifies the versatility of these compounds in synthesizing new chemical entities with potential biological activities (Askar et al., 2016).
Pharmacological Evaluation
Research on azetidinones and related heterocycles involves their pharmacological evaluation, including antibacterial and antifungal activities. This demonstrates the potential of such compounds in contributing to the development of new therapeutic agents (Mistry & Desai, 2006).
Novel Bioactivation Pathways
Studies on isoxazole derivatives have unveiled novel bioactivation pathways in human liver microsomes, shedding light on the metabolism and potential toxicological profiles of these compounds. Understanding such pathways is essential for the safe and effective development of new drugs (Yu et al., 2011).
Mechanism of Action
Target of Action
The compound, also known as “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone”, is a complex molecule that contains both a 1,2,4-triazole and an oxazole moiety. These moieties are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets via the nitrogen atoms in the triazole moiety . The oxazole moiety may also play a role in these interactions
Biochemical Pathways
Compounds containing a triazole moiety have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it is plausible that this compound could affect multiple biochemical pathways related to these activities.
Result of Action
Given the known biological activities of compounds containing a triazole moiety , it is plausible that this compound could have a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(11-3-12(20-16-11)10-1-2-10)17-4-9(5-17)6-18-8-14-7-15-18/h3,7-10H,1-2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDEOVHQTYJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.